Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate
Description
Historical Context and Discovery
The historical development of this compound is intimately connected to the broader evolution of pyrimidine chemistry, which began in the late 19th century. The foundation for understanding compounds like this compound was established when Pinner coined the term "pyrimidine" in 1884, deriving it from a combination of the words pyridine and amidine due to structural similarities. This nomenclature breakthrough provided the conceptual framework necessary for categorizing and understanding complex heterocyclic compounds containing both pyrimidine and pyridine elements. The systematic study of pyrimidines commenced with Pinner's work in 1884, when he successfully synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that would later influence the development of compounds like this compound.
The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This milestone in pyrimidine chemistry provided researchers with the fundamental building blocks necessary for creating more complex derivatives. The synthetic approaches developed during this early period established the groundwork for modern methods used in preparing compounds such as this compound. The evolution of synthetic methodologies throughout the 20th century enabled chemists to create increasingly sophisticated pyrimidine derivatives, ultimately leading to the development of complex multicyclic systems that combine pyrimidine cores with other heterocyclic fragments like pyridine rings.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of pyrimidinecarboxylates, which are characterized by the presence of both a pyrimidine ring system and an ethyl carboxylate functional group. The compound's systematic nomenclature reflects its complex structural features, with the International Union of Pure and Applied Chemistry name being this compound. Alternative nomenclature systems provide additional naming conventions, including ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylate and ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate, which emphasize different tautomeric forms of the molecule. The Chemical Abstracts Service has assigned the unique identifier 60060-10-8 to this compound, ensuring unambiguous identification in chemical databases and literature.
The molecular formula C₁₂H₁₁N₃O₃ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 245.23 atomic mass units. The compound's structure incorporates multiple functional groups, including a hydroxyl group at position 4 of the pyrimidine ring, a pyridine substituent at position 2, and an ethyl carboxylate group at position 5. Additional chemical identifiers include the MDL number MFCD00102681 and various database-specific codes such as DTXSID30372585 and ChEMBL2398448, which facilitate cross-referencing in chemical databases. The compound also carries the Harmonized System code 2933990090, classifying it under heterocyclic compounds with nitrogen hetero-atoms for international trade purposes.
Significance in Heterocyclic Chemistry
This compound holds considerable significance in heterocyclic chemistry due to its incorporation of multiple nitrogen-containing aromatic systems within a single molecular framework. Pyrimidine, as one of the three diazines with nitrogen atoms at positions 1 and 3 in the six-membered ring, represents a fundamental building block in both natural and synthetic chemistry. The compound's structural architecture exemplifies the principle of molecular hybridization, where distinct heterocyclic motifs are combined to create new chemical entities with potentially enhanced properties. The presence of both pyrimidine and pyridine rings within the same molecule provides multiple sites for chemical modification and functionalization, making it a versatile intermediate for further synthetic transformations.
The significance of this compound extends to its role as a representative member of the pyrimidinecarboxylate family, which has gained prominence in heterocyclic chemistry research. Apollo Scientific's extensive catalogue of over 30,000 nitrogen, sulfur, and oxygen-containing heterocyclic compounds for pharmaceutical and agrochemical research includes this compound as a heterocyclic building block, highlighting its commercial and research importance. The compound's structural features allow for diverse chemical reactivity patterns, including nucleophilic substitution reactions at the pyrimidine ring, esterification and hydrolysis reactions at the carboxylate group, and various aromatic substitution reactions on both the pyrimidine and pyridine rings. These multiple reactive sites contribute to its utility as a synthetic intermediate and potential pharmaceutical lead compound.
The heterocyclic nature of this compound also relates to its potential biological significance, as pyrimidine derivatives play crucial roles in nucleic acid chemistry and cellular metabolism. The compound's structure allows for potential interactions with biological targets through hydrogen bonding, pi-pi stacking interactions, and coordination with metal centers, making it relevant for studies in biochemistry and pharmacology. Furthermore, the compound serves as an excellent model system for understanding the electronic properties and reactivity patterns of complex heterocyclic molecules, contributing to the fundamental knowledge base in heterocyclic chemistry.
Overview of Research Applications
Research applications of this compound span multiple areas of chemistry and biology, reflecting the broad utility of pyrimidine derivatives in modern scientific investigation. The compound serves as a valuable heterocyclic building block in pharmaceutical research, where scientists utilize its structural framework to develop new therapeutic agents. Synthetic methodology development represents another significant application area, with researchers employing this compound to investigate novel reaction conditions and synthetic pathways for creating complex heterocyclic systems. The documented synthesis of this compound using sodium ethanolate in ethanol under reflux conditions for 28 hours demonstrates its accessibility through established synthetic routes.
The compound's research significance is further enhanced by its potential role in medicinal chemistry applications, where pyrimidine derivatives have demonstrated broad biological activities including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties. Recent research has highlighted the impact of pyrimidine-based compounds in drug discovery therapeutics, covering areas such as anti-infectives, anticancer agents, immunology applications, and neurological disorder treatments. The structural characteristics of this compound, particularly its combination of pyrimidine and pyridine motifs, position it as a potential lead compound for investigating novel therapeutic applications.
Coordination chemistry represents an emerging area of research interest for compounds like this compound, where the multiple nitrogen atoms and carboxylate functionality can serve as ligands for metal coordination complexes. The compound's structural features enable it to function as a multidentate ligand, potentially forming stable complexes with various metal ions for applications in catalysis and materials science. Additionally, the compound finds applications in chemical biology research, where its heterocyclic framework can be used to probe biological systems and investigate structure-activity relationships in various biological contexts.
| Research Area | Application | Structural Feature Utilized |
|---|---|---|
| Pharmaceutical Research | Therapeutic agent development | Pyrimidine-pyridine framework |
| Synthetic Methodology | Building block for complex molecules | Multiple reactive sites |
| Medicinal Chemistry | Lead compound optimization | Heterocyclic scaffold |
| Coordination Chemistry | Metal complex formation | Nitrogen donors and carboxylate |
| Chemical Biology | Biological probe development | Aromatic heterocyclic system |
Properties
IUPAC Name |
ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)8-7-14-10(15-11(8)16)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXJFJTKJTIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372585 | |
| Record name | Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60060-10-8 | |
| Record name | Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route
The primary synthetic method for Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate involves the condensation and cyclization of pyridine-2-carboxamidine with diethyl ethoxymethylenemalonate under basic conditions.
-
- Pyridine-2-carboxamidine (provides the 2-pyridinyl substituent)
- Diethyl ethoxymethylenemalonate (provides the pyrimidine ring and ester functionality)
-
- Base: Sodium ethanolate (sodium ethoxide)
- Solvent: Ethanol
- Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation
- Temperature: Reflux conditions
- Duration: Approximately 28 hours to ensure complete reaction
-
- Nucleophilic attack of pyridine-2-carboxamidine on the activated malonate derivative.
- Cyclization to form the pyrimidine ring.
- Formation of the ethyl ester at position 5.
- Hydroxylation at position 4 occurs during or after ring closure.
Yield: Variable, but optimized protocols report moderate to good yields (typically 60–80%) under controlled conditions.
Industrial Scale-Up
Continuous Flow Reactors: Industrial synthesis employs continuous flow reactors to improve reaction control, reproducibility, and yield. These systems allow precise temperature and mixing control, reducing side reactions and improving purity.
Automation: Automated reagent addition and monitoring systems minimize human error and enhance safety during scale-up.
Reaction Parameters and Optimization
| Parameter | Typical Condition | Effect on Yield/Purity |
|---|---|---|
| Base | Sodium ethanolate (NaOEt) | Promotes cyclization and condensation |
| Solvent | Ethanol | Good solubility for reactants and intermediates |
| Temperature | Reflux (~78 °C) | Ensures complete reaction; too high causes ester hydrolysis |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and degradation |
| Reaction Time | 28 hours | Sufficient for full conversion |
| Purification Method | Column chromatography or recrystallization | Achieves >95% purity |
Optimization studies indicate that gradual heating and maintaining an inert atmosphere are critical to minimize side reactions such as ester hydrolysis and oxidation of the pyrimidine ring.
Analytical Characterization During Preparation
- NMR Spectroscopy (¹H and ¹³C):
- Pyridine protons: δ 8.1–8.9 ppm
- Pyrimidine protons: δ 6.5–7.2 ppm
- Ethyl ester protons: characteristic triplet and quartet signals
- FT-IR Spectroscopy:
- Ester carbonyl stretch at ~1700 cm⁻¹
- Broad hydroxyl stretch at 3200–3500 cm⁻¹
- Mass Spectrometry (HRMS):
- Molecular ion peak [M+H]+ at m/z 246 (approximate) confirming molecular weight
- Melting Point: 106–107 °C consistent with pure compound.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | Pyridine-2-carboxamidine + Diethyl ethoxymethylenemalonate | Starting materials for pyrimidine ring formation |
| 2 | Sodium ethanolate in ethanol, reflux, inert atmosphere, 28 h | Base-catalyzed condensation and cyclization |
| 3 | Cooling and work-up | Isolation of crude product |
| 4 | Purification (column chromatography or recrystallization) | Obtain pure this compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring can lead to piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that can lead to the development of new compounds with desired properties. This aspect is particularly valuable in medicinal chemistry where the creation of novel drug candidates is essential.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer activities. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology. Further research is required to elucidate its mechanisms of action and efficacy.
Pharmaceutical Applications
Drug Development
Ongoing research focuses on the pharmaceutical potential of this compound as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industrial Uses
Catalysis in Chemical Processes
In industrial chemistry, this compound can be utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions efficiently can lead to cost-effective processes in the synthesis of other chemicals.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Notable Applications |
|---|---|---|
| This compound | Heterocyclic compound | Antimicrobial, anticancer, drug development |
| Ethyl 1,6-dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylate | Heterocyclic compound | Antimicrobial properties |
| Ethyl 1,6-dihydro-6-oxo-2-(4-pyridinyl)-5-pyrimidinecarboxylate | Heterocyclic compound | Potential pharmaceutical applications |
Case Study 1: Antimicrobial Activity
A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth when treated with varying concentrations of the compound, suggesting its potential as a new antibiotic candidate.
Case Study 2: Anticancer Efficacy
In vitro studies evaluated the effects of this compound on several cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent inhibition of cell proliferation, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS: 55613-22-4)
- Structure : Replaces the 2-pyridinyl group with a phenyl ring.
- Molecular Formula : C₁₃H₁₂N₂O₃; Molecular Weight : 244.25 g/mol .
- Key Differences :
- The phenyl group lacks the nitrogen atom present in the pyridinyl substituent, reducing hydrogen-bond acceptor capacity (PSA = 75.8 Ų vs. 85.2 Ų for the pyridinyl analogue) .
- Lower melting point (~100–102°C inferred) due to reduced polarity compared to the pyridinyl derivative .
- Synthetic routes involve benzamidine hydrochloride instead of pyridine-containing precursors .
Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate
Ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate (CAS: 34775-04-7)
- Structure : Chlorine replaces the hydroxyl group; pyridinyl is at position 3 instead of 2.
- Reactivity : The chloro group enables nucleophilic substitution reactions (e.g., with amines or thiols), unlike the hydroxyl group, which may participate in hydrogen bonding or esterification .
- Safety : Classified as hazardous (GHS07), requiring specific handling protocols .
Functional Group Variations
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate (CAS: 778-97-2)
- Structure: Amino (-NH₂) and ethylthio (-S-C₂H₅) substituents.
- Properties: Higher hydrogen-bond donor capacity (1 vs. 0 for the target compound) . Melting point: 104–106°C, comparable to the hydroxyl analogue .
- Applications: Potential as a building block for antimetabolites or kinase inhibitors due to the thioether and amino groups .
Ethyl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Structure : Methylsulfanyl (-S-CH₃) replaces the pyridinyl group.
- Synthesis : Derived from S-methylisothiourea and diethyl ethoxymethylenemalonate, differing from the pyridinyl compound’s preparation .
- Reactivity : The thioether group may undergo oxidation to sulfoxides or sulfones, offering pathways for further derivatization .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | LogP | PSA (Ų) | Melting Point (°C) | Key Applications/Reactivity |
|---|---|---|---|---|---|---|
| Target Compound | 4-OH, 2-(2-pyridinyl) | 245.23 | 1.42 | 85.2 | 106–107 | Intermediate for kinase inhibitors |
| Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | 4-OH, 2-phenyl | 244.25 | ~1.5 | 75.8 | ~100–102 | Pharmaceutical intermediates |
| Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate | 4-CF₃, 2-(2-pyridinyl) | ~297.2 | >2.5 | ~80 | N/A | Potential agrochemicals |
| Ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | 4-Cl, 3-pyridinyl | 266.68 | ~1.8 | 70.3 | N/A | Nucleophilic substitution reactions |
Biological Activity
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (C₁₂H₁₁N₃O₃), also known by its CAS number 60060-10-8, is a complex pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a hydroxyl group and a pyridine moiety. Its molecular weight is approximately 245.24 g/mol, and it has a melting point of 106-107 °C, indicating solid-state stability at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites. This interaction blocks enzyme activity, which can influence metabolic pathways critical for cell survival and proliferation .
- Nucleic Acid Interaction : The compound has shown potential in affecting nucleic acids, thereby influencing processes such as DNA replication and transcription. This suggests its utility in cancer therapy by targeting rapidly dividing cells.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antibacterial and antifungal activities. These findings position it as a candidate for further research in the development of antimicrobial agents .
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent . For instance, it has been studied in the context of WEE1 kinase inhibition, which plays a crucial role in cell cycle regulation. Inhibition of WEE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, enhancing therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition of Inflammatory Pathways : One study demonstrated that related compounds could inhibit the activation of transcription factors such as NF-kB and AP-1, which are involved in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory properties .
- Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., HeLa, A549) have shown that the compound can induce apoptosis and inhibit cell proliferation. The mechanism involves modulation of apoptosis-associated proteins, indicating its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Computational analyses have indicated favorable interactions between this compound and various biological targets, providing insights into its binding affinities and potential therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-hydroxy-2-methylthio-5-pyrimidinecarboxylate | Contains methylthio instead of pyridine | Exhibits different biological activity profiles |
| Ethyl 4-hydroxy-6-methylpyrimidine-5-carboxylate | Methyl substitution at position six | May show distinct pharmacological properties |
This table illustrates how variations in structural features can lead to different biological activities, emphasizing the importance of the pyridine moiety in this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving pyridine derivatives and ethyl acetoacetate. For example, cyclocondensation of 2-aminopyridine with β-keto esters under acidic conditions (e.g., HCl or acetic acid) yields pyrimidine scaffolds. Solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and tautomeric forms of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridinyl proton signals appear as doublets in δ 7.5–8.5 ppm, while the hydroxy group (C4-OH) shows a broad singlet at δ 10–12 ppm. The ester carbonyl (C5-COOEt) resonates at ~δ 165–170 ppm in ¹³C NMR .
- X-ray crystallography : Resolves tautomeric equilibria (e.g., keto-enol forms) by identifying hydrogen-bonding patterns. For instance, the hydroxy group forms intramolecular H-bonds with the pyrimidine N3 atom, stabilizing the keto form .
Q. What analytical methods are recommended to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-MS : Monitors degradation products in aqueous buffers (pH 2–12) at 25–60°C. Hydrolysis of the ester group is predominant under alkaline conditions, forming the carboxylic acid derivative .
- Thermogravimetric analysis (TGA) : Determines thermal stability; decomposition typically occurs above 200°C .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of substituted pyrimidine derivatives like this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, introducing electron-withdrawing groups (e.g., pyridinyl) at C2 directs cyclization to C5 via resonance stabilization. Microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity by accelerating kinetically favored pathways .
Q. How does the pyridinyl substituent influence the compound’s electronic properties and reactivity compared to trifluoromethyl or methylthio groups?
- Methodological Answer :
- DFT calculations : The pyridinyl group increases electron density at C4-OH due to conjugation, enhancing acidity (pKa ~6.5) compared to trifluoromethyl (pKa ~4.8) or methylthio (pKa ~8.2) analogs.
- Reactivity : Pyridinyl’s π-deficient nature facilitates electrophilic substitution at C6, while trifluoromethyl groups promote nucleophilic attack at C2 .
Q. What computational methods (e.g., DFT, molecular docking) predict the biological activity or enzyme interactions of this compound?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with acetylcholinesterase (AChE). The pyridinyl group forms π-π stacking with Trp86 in AChE’s catalytic site, while the ester moiety participates in hydrophobic interactions .
- ADMET prediction : SwissADME evaluates bioavailability; the compound’s LogP (~2.1) suggests moderate blood-brain barrier penetration .
Q. How do crystal packing and intermolecular interactions affect the solid-state properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
